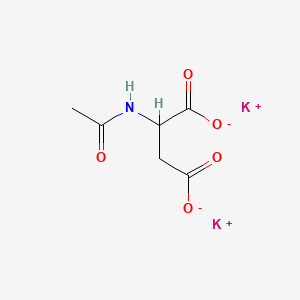

Dipotassium N-acetyl-DL-aspartate

Description

Properties

CAS No. |

3397-52-2 |

|---|---|

Molecular Formula |

C6H9KNO5 |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

dipotassium;2-acetamidobutanedioate |

InChI |

InChI=1S/C6H9NO5.K/c1-3(8)7-4(6(11)12)2-5(9)10;/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

IOUPLZQKMBGLIA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O.[K] |

Other CAS No. |

3397-52-2 |

sequence |

D |

Origin of Product |

United States |

Foundational & Exploratory

Dipotassium N-acetyl-DL-aspartate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of Dipotassium N-acetyl-DL-aspartate. The information is intended to support research and development activities involving this compound.

Core Chemical Properties

This compound is the dipotassium salt of N-acetyl-DL-aspartic acid. It is a derivative of the non-essential amino acid aspartic acid.

Structural and Identification Data

| Property | Data | Reference |

| IUPAC Name | dipotassium;2-acetamidobutanedioate | [1] |

| Synonyms | This compound, N-Acetyl-DL-aspartic acid dipotassium salt, Cogitum | [2][3] |

| CAS Number | 3397-52-2 | [1][2] |

| Molecular Formula | C₆H₇K₂NO₅ | [1][3] |

| Molecular Weight | 251.32 g/mol | [1][4] |

| Canonical SMILES | C(C(C(=O)[O-]))(NC(=O)C)C(=O)[O-].[K+].[K+] | [3] |

| InChI Key | CNOZYEVPMFZJSM-UHFFFAOYSA-L | [4] |

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the parent acid, N-acetyl-DL-aspartic acid, is included for context where direct data for the dipotassium salt is unavailable.

| Property | Value | Notes | Reference |

| Boiling Point | 425.3°C at 760 mmHg | Predicted value for the parent acid. | [2][4] |

| Flash Point | 211°C | Predicted value for the parent acid. | [2][4] |

| Melting Point | 137 - 140 °C | Experimental value for the L-enantiomer of the parent acid. | |

| Water Solubility | Highly soluble | As a potassium salt. The parent L-acid has a solubility of 675 mg/mL. | |

| Stability | Stable for ≥ 4 years when stored properly. | Data for the parent acid. |

Experimental Protocols

This section details generalized protocols for the chemical synthesis, purification, and analysis of N-acetyl-DL-aspartate and its dipotassium salt, based on established chemical principles for amino acid modification.

Synthesis of N-acetyl-DL-aspartic Acid

A common and effective method for the N-acetylation of amino acids is the reaction with acetic anhydride.

Materials:

-

DL-Aspartic acid

-

Acetic acid (glacial)

-

Acetic anhydride

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Protocol:

-

Combine DL-aspartic acid and glacial acetic acid in a round-bottom flask at a molar ratio of approximately 1:5 (e.g., 133 g of aspartic acid to 665 mL of acetic acid).

-

Heat the mixture to 40-70°C with continuous stirring.

-

Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture over 1-5 hours.

-

Maintain the temperature and continue stirring for an additional 1-4 hours after the addition is complete to ensure the reaction goes to completion.

-

Remove the excess acetic acid and unreacted acetic anhydride via distillation under reduced pressure (vacuum).

-

To the resulting residue, add water (approximately 2 times the initial mass of the amino acid) and stir.

-

Cool the solution to induce crystallization of the N-acetyl-DL-aspartic acid product.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Preparation of this compound

The dipotassium salt is prepared by neutralizing the synthesized N-acetyl-DL-aspartic acid.

Materials:

-

N-acetyl-DL-aspartic acid

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Water

-

pH meter or indicator strips

Protocol:

-

Dissolve the purified N-acetyl-DL-aspartic acid in a minimal amount of water or ethanol.

-

Prepare a solution of potassium hydroxide in water.

-

Slowly add exactly two molar equivalents of the potassium hydroxide solution to the N-acetyl-DL-aspartic acid solution with constant stirring.

-

Monitor the pH of the solution. The reaction is complete when a neutral pH (~7.0) is reached.

-

The solvent can be removed by rotary evaporation to yield the solid this compound. The product can be further purified by recrystallization if necessary.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product.

Methodology:

-

Technique: Reversed-phase HPLC (RP-HPLC).

-

Stationary Phase: C18 column.

-

Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier such as acetonitrile or methanol, run in an isocratic or gradient mode.

-

Detection: UV detector set to a low wavelength, typically around 210 nm, where the acetylated amino acid absorbs light.

-

Procedure: A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then injected, and the peak area is used to quantify the purity relative to any detected impurities.

Biological Significance and Pathways

While this compound is primarily a chemical reagent, its core component, N-acetylaspartate (NAA), is a molecule of profound importance in the central nervous system (CNS). NAA is one of the most abundant metabolites in the brain, synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).

The primary functions of NAA include:

-

Myelin Lipid Synthesis: NAA is transported from neurons to oligodendrocytes, where the enzyme aspartoacylase (ASPA) cleaves it, releasing acetate. This acetate serves as a crucial precursor for the synthesis of fatty acids and steroids that are essential components of the myelin sheath.

-

Precursor to NAAG: NAA is a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). NAAG is synthesized from NAA and glutamate by the enzyme NAAG synthetase.

-

Neuronal Osmolyte: It contributes to maintaining fluid balance within neurons.

-

Energy Metabolism: NAA is implicated in the energy metabolism of neuronal mitochondria.

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Biological Pathway of N-Acetylaspartate (NAA)

Caption: Key biological roles of N-acetylaspartate (NAA) in the central nervous system.

References

- 1. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 2. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of N-acetylaspartate in neurons

An In-depth Technical Guide on the Mechanism of Action of N-acetylaspartate in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is the second most abundant metabolite in the vertebrate brain, found in remarkably high concentrations within neurons.[1] For decades, its prominent signal in proton magnetic resonance spectroscopy (¹H-MRS) has served as a reliable clinical marker for neuronal health and viability.[2][3] However, the precise molecular functions of this enigmatic amino acid derivative have been a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms of action of NAA in neurons, detailing its synthesis and degradation, its critical role in metabolic coupling between neurons and glial cells, and its contributions to energy metabolism and osmoregulation. The document synthesizes quantitative data, presents detailed experimental protocols for its study, and visualizes key pathways to offer a definitive resource for professionals in neuroscience and drug development.

The N-acetylaspartate (NAA) Cycle: Synthesis and Compartmentalized Degradation

The metabolism of NAA is characterized by a unique and critical cellular compartmentalization, often referred to as the NAA cycle. It involves synthesis exclusively within neurons and subsequent degradation primarily within oligodendrocytes, a type of glial cell. This spatial separation of anabolic and catabolic processes forms the foundation for NAA's role in neuron-glia metabolic coupling.

Synthesis: NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[3][4] This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), which is encoded by the NAT8L gene.[5][6]

Degradation: Following its synthesis, NAA is transported out of the neuron and into the extracellular space, where it is taken up by oligodendrocytes.[7][8] Within the cytoplasm of oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into its constituent parts: L-aspartate and acetate.[9][10] This neuron-to-oligodendrocyte transfer is a cornerstone of NAA's function.[11]

Core Mechanisms of Action

NAA's unique metabolic pathway enables it to perform several critical functions within the central nervous system.

Source of Acetate for Myelin Lipid Synthesis

The most well-established function of NAA is to serve as a transport and storage molecule for acetate, delivering it from neurons to oligodendrocytes for the synthesis of myelin.[2] Myelin is the lipid-rich sheath that insulates axons, and its formation is a highly energy- and substrate-demanding process.

The mechanism is as follows:

-

NAA, synthesized in neurons, is transported to oligodendrocytes.[4][8]

-

ASPA in oligodendrocytes cleaves NAA, releasing a molecule of acetate.[9]

-

This acetate is activated to acetyl-CoA, which is a fundamental building block for the de novo synthesis of fatty acids and steroids.[2][5]

-

These lipids are then incorporated into the myelin sheath.[4]

Evidence strongly supports this role. NAA-derived acetate is incorporated into myelin lipids, and NAA synthesis rates are highest during the period of active myelination in development.[2][10] Furthermore, the genetic disorder Canavan disease, caused by mutations in the ASPA gene, results in a deficiency of aspartoacylase activity.[9] This leads to a buildup of NAA and a failure of proper myelin formation, causing a fatal leukodystrophy.[4][7] This pathology underscores the essential role of NAA degradation in providing acetate for myelination.

Modulation of Neuronal Energy Metabolism

NAA synthesis is intrinsically linked to mitochondrial energy production.[3][4] The prevailing hypothesis suggests that the acetylation of aspartate to form NAA in the mitochondria serves to drive the Krebs (TCA) cycle. By consuming aspartate, the reaction equilibrium is shifted, favoring the transamination of glutamate to α-ketoglutarate.[4][8] This newly formed α-ketoglutarate can then enter the TCA cycle to fuel the production of ATP.[8] In this model, NAA synthesis acts as a mechanism to enhance energy production from glutamate, which is particularly important in metabolically active neurons.[4]

Neuronal Osmolyte and Water Homeostasis

As one of the most concentrated molecules in the brain, NAA contributes significantly to the intracellular osmolarity of neurons.[4][12] It is considered an important neuronal osmolyte involved in maintaining fluid balance.[1][12] One proposed function is that NAA acts as a "molecular water pump," facilitating the removal of excess water from neurons into the extracellular fluid, thereby regulating cell volume.[7][13] While it is a contributor to the total pool of osmotically active compounds, its dynamic regulation suggests a specific role in brain water homeostasis.[4]

Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis

NAA is the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[1][4] NAAG is synthesized in neurons by the enzymatic ligation of glutamate to NAA.[2] NAAG plays a significant role in the nervous system, primarily by acting as an agonist at type 3 metabotropic glutamate receptors (mGluR3), which modulates glutamatergic signaling.[14]

Quantitative Data

The following tables summarize key quantitative data regarding NAA in the brain.

Table 1: N-acetylaspartate (NAA) Concentration in the Brain

| Parameter | Value | Reference(s) |

|---|---|---|

| Concentration in various brain areas | Up to 10 mM or greater | [4][12][13] |

| General Cytoplasmic Concentration | ~20 mM |[3] |

Table 2: N-acetylaspartate (NAA) Synthesis and Turnover Rates

| Organism/Model | Synthesis Rate | Reference(s) |

|---|---|---|

| Human Adults | 9.2 ± 3.9 nmol/min/g | [2] |

| Isoflurane-anesthetized Rats | 0.19 ± 0.02 µmol/g/h | [15] |

| Adult Rat Brain Homogenates | 0.19 - 0.58 µmol/g/h | [15] |

| Turnover | More than once per day |[7] |

Table 3: N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) Ratios

| Brain Region | NAAG/NAA Ratio | Reference(s) |

|---|---|---|

| Gray Matter (Human) | 0.11 ± 0.02 | [16] |

| White Matter (Human) | 0.18 ± 0.02 |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of NAA.

Protocol: Quantification of NAA by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the in vivo quantification of metabolites. NAA is the most prominent signal in a healthy brain spectrum, resonating at 2.02 ppm due to its acetyl group protons.[4][15]

Methodology:

-

Subject Positioning: The subject is positioned within the MRI scanner, and the head is immobilized.

-

Localization: A volume of interest (VOI) is selected in the brain region to be analyzed using anatomical MR images.

-

Shimming: The magnetic field homogeneity over the VOI is optimized (shimming) to ensure high spectral resolution.[17]

-

Pulse Sequence: A water-suppressed, single-voxel spectroscopy (SVS) sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) is executed.[17][18]

-

Data Acquisition: The free induction decay (FID) signal is acquired from the VOI.

-

Data Processing:

-

The raw data is Fourier transformed to produce a frequency spectrum.

-

Residual water signal is removed using methods like the Hankel Lanczos singular value decomposition (HLSVD).[17]

-

Phase and frequency correction are applied.

-

Metabolite peaks are fitted using a time-domain or frequency-domain fitting algorithm (e.g., LCModel, jMRUI) with a known basis set of metabolite spectra.

-

-

Quantification: The area under the NAA peak (at 2.02 ppm) is calculated and compared to an internal reference (e.g., Creatine at 3.0 ppm or unsuppressed water) or an external standard to determine its absolute concentration.

Protocol: Enzymatic Fluorimetric Assay for NAA Quantification

This protocol describes a sensitive ex vivo method for measuring NAA in deproteinized tissue extracts.[19]

Methodology:

-

Sample Preparation: Homogenize brain tissue in a suitable buffer and deproteinize using perchloric acid, followed by neutralization.

-

Aspartate Removal: Pass the deproteinized extract through a strong cation exchange column to remove endogenous L-aspartate, which would interfere with the assay.

-

Enzymatic Reaction Setup (in a 96-well plate):

-

To each well, add the aspartate-free sample.

-

Add a reaction mixture containing:

-

Recombinant aspartoacylase (ASPA) to hydrolyze NAA into L-aspartate and acetate.

-

L-aspartate oxidase, which oxidizes the newly formed L-aspartate and produces hydrogen peroxide (H₂O₂).

-

Horseradish peroxidase (HRP).

-

A fluorogenic substrate, such as Ampliflu Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: In the presence of HRP, the H₂O₂ generated stoichiometrically from NAA conversion oxidizes Ampliflu Red to the highly fluorescent resorufin. Measure the fluorescence using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Quantification: Determine the NAA concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of NAA. The assay has a reported limit of detection of 1.0 μM.[19]

Protocol: Measurement of NAA Synthesis Rate using ¹³C-labeled Glucose and ¹H-MRS

This advanced in vivo technique measures the dynamic rate of NAA synthesis by tracing the incorporation of a stable isotope label.[15][20]

Methodology:

-

Subject Preparation: Anesthetize the subject (e.g., rat) and establish an intravenous line.

-

Isotope Infusion: Infuse uniformly ¹³C-labeled glucose ([U-¹³C]glucose) to maintain a steady state of labeled glucose in the plasma.[15] The labeled glucose will enter brain metabolic pathways, including the TCA cycle, leading to the production of ¹³C-labeled acetyl-CoA.

-

MRS Setup: Position the subject in the MRS scanner and set up a localized VOI as described in Protocol 4.1. A long echo time (e.g., TE = 100 ms) is often used to simplify the spectrum.[21]

-

Dynamic MRS Acquisition: Continuously acquire ¹H-MRS spectra from the VOI over a long period (e.g., 10 hours).[15]

-

Data Analysis:

-

Monitor the main ¹²C-NAA peak at 2.02 ppm and the emerging ¹³C satellite peaks, which are symmetrically located around the main peak.

-

The ratio of the integrated area of the satellite peaks to the total NAA peak area (main peak + satellites) reflects the ¹³C isotopic enrichment in the acetyl moiety of NAA over time.

-

-

Kinetic Modeling: Fit the time course of ¹³C enrichment into the NAA acetyl group to a linear kinetic model. The slope of this incorporation allows for the calculation of the NAA synthesis rate (V_NAA), typically expressed in µmol/g/h.[15]

Conclusion

N-acetylaspartate is far more than a simple neuronal marker. Its unique, compartmentalized metabolism places it at the center of a crucial metabolic partnership between neurons and oligodendrocytes. The core mechanisms of NAA action—providing the essential acetate building block for myelin, modulating mitochondrial energy production, contributing to cellular osmoregulation, and serving as the precursor to the neurotransmitter NAAG—highlight its multifaceted and indispensable role in maintaining the health, integrity, and function of the central nervous system. A thorough understanding of these pathways is vital for researchers and clinicians investigating the pathophysiology of neurodegenerative diseases and for developing novel therapeutic strategies targeting neuronal metabolism and neuron-glia interactions.

References

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Brain N-acetylaspartate as a molecular water pump and its role in the etiology of Canavan disease: a mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylaspartate Is an Important Brain Osmolyte [mdpi.com]

- 13. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 14. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cds.ismrm.org [cds.ismrm.org]

The Role of Dipotassium N-acetyl-DL-aspartate in Asthenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthenia, characterized by debilitating physical and mental fatigue, represents a significant unmet medical need. Emerging evidence points to the crucial role of neuronal energy metabolism in the pathophysiology of fatigue states. Dipotassium N-acetyl-DL-aspartate, a salt of the endogenous amino acid N-acetylaspartate (NAA), has demonstrated therapeutic potential in mitigating asthenic symptoms. This technical guide provides a comprehensive overview of the current understanding of this compound's role in asthenia, detailing its proposed mechanism of action, summarizing key clinical trial data, and outlining experimental protocols. The information presented herein is intended to support further research and drug development efforts in this area.

Introduction: N-acetylaspartate and Neuronal Function

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), primarily localized within neurons.[1][2] It is widely recognized as a non-invasive biomarker of neuronal health and viability, as its concentration, measurable by proton magnetic resonance spectroscopy (1H-MRS), often decreases in various neuropathological conditions.[3][4]

The functions of NAA are multifaceted and central to neuronal homeostasis:

-

Mitochondrial Energy Metabolism: NAA is intricately linked to mitochondrial function. Its synthesis from aspartate and acetyl-coenzyme A is thought to facilitate the entry of glutamate into the tricarboxylic acid (TCA) cycle for energy production, thereby supporting neuronal ATP metabolism.[5][6]

-

Precursor to Neurotransmitter Synthesis: NAA serves as the direct precursor for the enzymatic synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain, which modulates synaptic transmission.[5][6]

-

Myelin Lipid Synthesis: In oligodendrocytes, NAA is hydrolyzed, providing the acetate moiety required for the synthesis of fatty acids and steroids, which are essential building blocks for myelin.[5][6]

-

Osmoregulation: NAA contributes to the osmotic balance within neuronal cells.[1][6]

Given these critical roles, a deficiency in the systems mediated by NAA and NAAG has been proposed as a key pathogenetic mechanism underlying both the cognitive and fatigue symptoms characteristic of asthenic syndrome.[4]

Proposed Mechanism of Action in Asthenia

This compound is hypothesized to alleviate asthenia by replenishing central nervous system levels of N-acetylaspartate, thereby enhancing neuronal function through several interconnected pathways. The primary mechanism is believed to be the enhancement of mitochondrial energy production within neurons. By providing an exogenous source of the N-acetylaspartate backbone, the compound may help overcome deficits in neuronal energy metabolism that contribute to feelings of fatigue.

The proposed signaling pathway involves several key steps within the neuron and its interaction with glial cells.

Clinical Efficacy in Asthenic Syndrome

A key double-blind, placebo-controlled clinical trial investigated the efficacy of potassium N-acetylaminosuccinate (Cogitum), a synonym for this compound, in patients with asthenic syndrome.[4] The study demonstrated a statistically significant improvement in fatigue and cognitive function in the treatment group compared to placebo.

Quantitative Data Summary

The results from this pivotal study are summarized below. The main group (MG) received the active treatment, while the control group (CG) received a placebo.[4]

| Parameter | Assessment Scale | Group | Baseline (Mean) | Day 21 (Mean) | Change from Baseline | P-value |

| Fatigue | Fatigue Assessment Scale (FAS) | Main Group (n=37) | ≥22 | Significantly Decreased | N/A | p=0.00001 |

| Control Group (n=34) | ≥22 | No Significant Change | N/A | N/S | ||

| Cognitive Function | Trail Making Test-A (TMT-A) Time (s) | Main Group (n=37) | N/A | Significantly Decreased | N/A | p=0.000012 |

| Control Group (n=34) | N/A | No Significant Change | N/A | N/S | ||

| Trail Making Test-B (TMT-B) Time (s) | Main Group (n=37) | N/A | Significantly Decreased | N/A | p=0.000033 | |

| Control Group (n=34) | N/A | No Significant Change | N/A | N/S | ||

| General Well-being | Visual Analogue Scale (VAS) (0-10) | Main Group (n=37) | N/A | Significantly Increased | N/A | p=0.00024 |

| Control Group (n=34) | N/A | No Significant Change | N/A | N/S |

N/A: Not available in the provided abstract. N/S: Not Significant.

Experimental Protocols

The methodologies employed in the key clinical trial provide a framework for future research and replication studies.

Clinical Trial Protocol for Asthenia

The following protocol is based on the double-blind, placebo-controlled study of potassium N-acetylaminosuccinate (Cogitum).[4]

Objective: To evaluate the efficacy and safety of monotherapy with potassium N-acetylaminosuccinate in patients with asthenic syndrome.

Study Design:

-

Double-blind, placebo-controlled, randomized trial.

-

Participants: Patients with a fatigue score of 22 or more on the Fatigue Assessment Scale (FAS). Exclusion criteria included somatic or neurological diseases, anxiety disorders, and depression that could otherwise explain the asthenia.

-

Intervention:

-

Main Group (n=37): Oral solution of potassium N-acetylaminosuccinate at a daily dose of 750 mg.

-

Control Group (n=34): Placebo (sterile water with banana flavoring).

-

-

Duration: 21 days.

-

Primary and Secondary Endpoints:

-

Change in Fatigue Assessment Scale (FAS) score.

-

Change in the time to complete the Trail Making Test, parts A and B (TMT-A and TMT-B).

-

Change in general well-being assessed by a Visual Analogue Scale (VAS), where 0 represents the worst and 10 represents the best state of health.

-

-

Statistical Analysis: Comparison of changes in FAS, TMT, and VAS scores from baseline to day 21 between the main and control groups.

Safety and Tolerability

In the primary clinical study, this compound (as potassium N-acetylaminosuccinate) was well-tolerated and did not produce any adverse effects.[4] The placebo effect was noted in 29.4% of patients in the control group.[4]

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising therapeutic agent for the treatment of asthenia. Its mechanism of action, rooted in the fundamental processes of neuronal energy metabolism, provides a sound biological rationale for its efficacy. The positive results from the placebo-controlled trial indicate that it effectively reduces fatigue and improves cognitive function in patients with asthenic syndrome.[4]

For drug development professionals, this compound represents a compelling candidate for further investigation. Future research should aim to:

-

Conduct larger, multi-center clinical trials to confirm these findings in diverse patient populations.

-

Explore the dose-response relationship to optimize therapeutic outcomes.

-

Investigate its efficacy in asthenia secondary to other chronic conditions.

-

Utilize 1H-MRS in clinical studies to directly measure changes in brain NAA levels and correlate them with clinical improvements in fatigue.

References

- 1. This compound [drugfuture.com]

- 2. N-acetyl-aspartate metabolism at the interface of cancer, immunity, and neurodegeneration [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. [Efficacy of potassium N-acetylaminosuccinate (Cogitum) in the treatment of asthenic syndrome: results of double-blind placebo-controlled trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Dipotassium N-Acetyl-DL-Aspartate in Glutamate Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: N-acetylaspartate (NAA) is the second most abundant metabolite in the central nervous system (CNS) after glutamate. While often supplied experimentally as a salt, such as dipotassium N-acetyl-DL-aspartate, for enhanced solubility, its biological significance lies in the N-acetyl-L-aspartate anion. This guide delves into the intricate and multifaceted relationship between NAA and glutamate, the principal excitatory neurotransmitter. We will explore the core metabolic pathways, including the intercellular cycle of NAA between neurons and glial cells, its proposed role as a metabolic reservoir for replenishing glutamate, and its function as a precursor to the neuromodulatory dipeptide N-acetylaspartylglutamate (NAAG). This document synthesizes current research, presents quantitative data in a structured format, details key experimental protocols, and provides visual diagrams of the critical biochemical and signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction to N-Acetylaspartate (NAA) and Glutamate

N-acetyl-L-aspartate (NAA) is a derivative of the amino acid aspartic acid, found in high concentrations (approximately 10-20 mM) almost exclusively within the vertebrate nervous system.[1][2] It is synthesized and stored primarily in neurons, making its signal in proton magnetic resonance spectroscopy (¹H-MRS) a widely used non-invasive marker for neuronal viability and density.[1][3] The subject of this guide, this compound, is a laboratory formulation; the biological activity is attributed to the L-isomer of N-acetylaspartate.

Glutamate is the most abundant free amino acid in the brain and the primary excitatory neurotransmitter.[4] It plays a critical role in nearly all aspects of normal brain function, including cognition, memory, and learning. However, excessive glutamatergic stimulation leads to excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases and acute brain injuries.[5][6] The metabolism of NAA is deeply intertwined with that of glutamate, forming a complex regulatory network that is essential for maintaining neuronal health, modulating synaptic transmission, and supporting glial function.

The Core Intercellular Metabolism of NAA

The fundamental metabolism of NAA involves a dynamic, regulated cycle between two distinct cell types: neurons and oligodendrocytes.[7]

-

Synthesis in Neurons: NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).[8][9]

-

Transport to Glia: Following synthesis, NAA is transported out of the neuron and into the extracellular space, from where it is taken up by oligodendrocytes, the myelin-producing glial cells of the CNS.[7][10]

-

Catabolism in Oligodendrocytes: Inside oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into its constituent parts: L-aspartate and acetate.[8][10] The acetate is a crucial source of acetyl groups for the synthesis of fatty acids and myelin lipids, particularly during brain development.[10][11]

This intercellular trafficking is not merely a metabolic curiosity; defects in this pathway have severe consequences. The genetic disorder Canavan disease, for example, is caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of NAA and resulting in a fatal spongiform leukodystrophy.[7][10]

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. mdpi.com [mdpi.com]

- 3. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. Metabolic coupling between glutamate and N-acetylaspartate in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Various facets of excitotoxicity [explorationpub.com]

- 6. N-methyl-D-aspartate receptor subtypes: multiple roles in excitotoxicity and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyl-L-aspartate is a major source of acetyl groups for lipid synthesis during rat brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylaspartate: A Linchpin in Neuronal Mitochondrial Energetics and Myelin Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), primarily synthesized in neuronal mitochondria. Long considered a simple marker of neuronal viability, a growing body of evidence reveals its multifaceted role in cerebral metabolism. This technical guide synthesizes current research to provide a comprehensive overview of NAA's function in mitochondrial energy production, its critical contribution to myelin lipid synthesis, and its implications in neurological diseases. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this key neuronal metabolite.

Introduction

N-acetylaspartate is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), a process predominantly occurring within the inner mitochondrial membrane of neurons.[1][2] Its high concentration in the brain, second only to glutamate, has puzzled neuroscientists for decades.[3] While its role as a marker for neuronal health in magnetic resonance spectroscopy (MRS) is well-established, its physiological significance extends far beyond this application.[4][5] Emerging research highlights NAA's integral role in linking neuronal energy metabolism with the metabolic demands of myelination, acting as a key molecule in the axon-oligodendrocyte metabolic coupling. Dysregulation of NAA metabolism is a hallmark of several neurological disorders, most notably Canavan disease, a fatal leukodystrophy caused by a deficiency in the NAA-degrading enzyme, aspartoacylase (ASPA).[6]

The Role of NAA in Mitochondrial Energy Production

While not a direct substrate for the tricarboxylic acid (TCA) cycle, NAA synthesis is intricately linked to mitochondrial energy metabolism. The synthesis of NAA is an energy-dependent process that is stimulated by ADP, indicating a close relationship with oxidative phosphorylation.[7]

One of the primary proposed functions of NAA in mitochondrial energetics is to facilitate the export of aspartate from the mitochondria.[6] By acetylating aspartate to form NAA, which is then transported out of the mitochondria, the intramitochondrial pool of aspartate is regulated. This process is thought to drive the malate-aspartate shuttle, which is crucial for transferring reducing equivalents (NADH) from the cytoplasm into the mitochondria to fuel the electron transport chain.[8]

Furthermore, the synthesis of NAA consumes acetyl-CoA, a key substrate for the TCA cycle.[9] This suggests a potential regulatory role for NAA synthesis in modulating the entry of acetyl-CoA into the cycle, thereby influencing the rate of ATP production. In conditions of high energetic demand, a decrease in NAA synthesis could preserve acetyl-CoA for ATP generation. Conversely, when energy levels are replete, NAA synthesis may serve as a mechanism to store acetyl groups.

Studies have shown a strong correlation between NAA levels and ATP concentrations in the brain. In instances of traumatic brain injury, a significant and concurrent drop in both NAA and ATP is observed within minutes of the injury.[6][10] In cases of moderate injury, the recovery of NAA levels parallels the restoration of ATP, further underscoring the tight coupling of NAA metabolism and cellular energy status.[10]

Data Presentation: Quantitative Insights into NAA Metabolism

The following tables summarize key quantitative data from the literature regarding NAA concentrations, synthesis rates, and the kinetic properties of enzymes involved in its metabolism.

| Parameter | Brain Region/Condition | Value | Reference |

| NAA Concentration | Human Frontal Lobe (Control) | ~12.8 mM | [4] |

| Human Occipital Gray Matter | 10.1 ± 1.0 mM | [11] | |

| Human Cortical White and Gray Matter | 8.0 - 8.9 mM | [11] | |

| Infarct Core (<72 hours post-stroke) | <7 mmol/L (associated with poor outcome) | [12] | |

| NAA Synthesis Rate (VNAA) | Human Brain (Control) | 0.55 ± 0.23 µmol/g/h | [13] |

| Canavan Disease Patients | 0.22 ± 0.01 µmol/g/h | [13] | |

| Isoflurane-anesthetized Rats | 0.19 ± 0.02 µmol/g/h | [13] | |

| Aspartate N-acetyltransferase (Asp-NAT) Km | Neuronal Mitochondria (for acetyl-CoA) | 58 µmol/L | [9] |

| Neuronal Mitochondria (for L-aspartate) | 580 µmol/L | [9] |

Table 1: Quantitative Data on N-Acetylaspartate Metabolism

| Condition | Change in NAA | Change in ATP | Reference |

| Moderate Traumatic Brain Injury (6h post-injury) | ↓ 35% | ↓ 57% | [10] |

| Moderate Traumatic Brain Injury (15h post-injury) | ↓ 46% | ↓ 45% | [10] |

| Severe Traumatic Brain Injury (48h post-injury) | ↓ 60% (no recovery) | ↓ 70% (no recovery) | [10] |

| Severe TBI with Hypoxia-Hypotension (48h post-injury) | ↓ 80% | ↓ 90% | [10] |

Table 2: Correlation of NAA and ATP Levels in Traumatic Brain Injury

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving NAA and a typical experimental workflow for its study.

Figure 1: N-Acetylaspartate Metabolism and its Role in Myelin Synthesis. This diagram illustrates the synthesis of NAA in neuronal mitochondria and its subsequent transfer to oligodendrocytes for myelin lipid synthesis.

Figure 2: Experimental Workflow for Studying NAA and Mitochondrial Function. This flowchart outlines the key steps in sample preparation, biochemical assays, and data analysis for investigating the role of NAA in mitochondrial bioenergetics.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of N-Acetylaspartate Concentration by HPLC

This protocol is adapted from methodologies used to quantify NAA in brain tissue extracts.[10]

Materials:

-

Brain tissue sample

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K₂CO₃), 2 M

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile phase: 0.1 M potassium phosphate buffer (pH 6.5) with 5% methanol

-

NAA standard solution

Procedure:

-

Homogenize frozen brain tissue in 10 volumes of ice-cold 0.4 M PCA.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 2 M K₂CO₃ to precipitate the perchlorate.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into the HPLC system.

-

Elute with the mobile phase at a flow rate of 1 ml/min.

-

Detect NAA absorbance at 210 nm.

-

Quantify the NAA concentration by comparing the peak area to a standard curve generated with known concentrations of NAA.

Aspartoacylase (ASPA) Activity Assay

This spectrophotometric assay measures the activity of ASPA by coupling the production of aspartate to the oxidation of NADH.[14][15]

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Reaction buffer: 50 mM HEPES, pH 7.5, containing 10 mM Mg(OAc)₂

-

N-acetyl-L-aspartate (NAA), 0.75 mM

-

L-aspartase (excess)

-

Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and 0.75 mM NAA.

-

Add an excess of L-aspartase to the reaction mixture.

-

Initiate the reaction by adding the tissue homogenate or purified ASPA.

-

Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate from the deamination of aspartate by L-aspartase.

-

Calculate the ASPA activity using the molar extinction coefficient of fumarate (ε = 2.53 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of fumarate per minute.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a microplate-based respirometer to assess mitochondrial function.[16]

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2)

-

Substrates for complex I (e.g., glutamate and malate) and complex II (e.g., succinate)

-

ADP

-

Inhibitors of the electron transport chain (e.g., rotenone for complex I, antimycin A for complex III, and oligomycin for ATP synthase)

-

Microplate-based respirometer (e.g., Seahorse XF Analyzer)

Procedure:

-

Seed isolated mitochondria into the wells of a microplate.

-

Add respiration buffer containing the desired substrates.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject ADP to stimulate state 3 respiration (ATP synthesis-linked respiration).

-

Inject oligomycin to inhibit ATP synthase and measure state 4o respiration (proton leak).

-

Inject an uncoupler (e.g., FCCP) to determine the maximal OCR.

-

Inject rotenone and antimycin A to inhibit the electron transport chain and measure non-mitochondrial oxygen consumption.

-

Normalize the OCR data to the amount of mitochondrial protein in each well.

Conclusion

N-acetylaspartate is a key player in the intricate metabolic landscape of the brain. Its synthesis in neuronal mitochondria is not merely a metabolic curiosity but a vital process linked to mitochondrial energy production and the provision of acetyl groups for myelin synthesis. The tight coupling between NAA levels and cellular ATP underscores its importance in maintaining neuronal energetic homeostasis. A thorough understanding of NAA's multifaceted roles is crucial for elucidating the pathophysiology of various neurological disorders and for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the significance of this abundant and functionally diverse neuronal metabolite.

References

- 1. N-acetylaspartate synthesis in the brain: mitochondria vs. microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajnr.org [ajnr.org]

- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The Impact of Acetyl-CoA and Aspartate Shortages on the N-Acetylaspartate Level in Different Models of Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]

- 10. N-Acetylaspartate reduction as a measure of injury severity and mitochondrial dysfunction following diffuse traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

The Pharmacokinetics of Dipotassium N-acetyl-DL-aspartate: A Technical Guide

Introduction

Dipotassium N-acetyl-DL-aspartate (CAS 3397-52-2), also known by the trade name Cogitum, is the dipotassium salt of a racemic mixture of N-acetyl-D-aspartic acid and N-acetyl-L-aspartic acid. The L-enantiomer, N-acetyl-L-aspartate (NAA), is a highly abundant amino acid derivative in the central nervous system (CNS), where it plays a crucial role in various metabolic and cellular processes.[1][2] It is synthesized in neuronal mitochondria and is considered a marker of neuronal health and viability.[1][3] This technical guide aims to provide a comprehensive overview of the likely pharmacokinetic profile of this compound for researchers, scientists, and drug development professionals. Given the lack of direct studies, this guide will focus on the established metabolism of NAA and the potential stereoselective pharmacokinetics of the DL-racemate.

Metabolism of N-acetyl-aspartate

The metabolic pathway of the endogenous L-enantiomer, NAA, is well-characterized and provides a foundational understanding of how the body would process exogenously administered N-acetyl-DL-aspartate.

2.1 Biosynthesis:

N-acetyl-L-aspartate is synthesized in the neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A (acetyl-CoA).[1][4][5][6] This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).[6]

2.2 Catabolism:

The breakdown of NAA occurs primarily in oligodendrocytes, a type of glial cell in the CNS.[6][7] NAA is transported from neurons to oligodendrocytes where it is hydrolyzed by the enzyme aspartoacylase (also known as aminoacylase II) into L-aspartate and acetate.[6][8] The acetate can then be utilized for the synthesis of fatty acids and steroids, which are essential components of myelin.[9][10]

dot

Caption: Metabolic pathway of N-acetyl-L-aspartate (NAA).

Inferred Pharmacokinetics of this compound

While specific quantitative data for the dipotassium salt of the DL-racemate is unavailable, a qualitative and semi-quantitative pharmacokinetic profile can be inferred from existing knowledge.

3.1 Absorption:

Studies have shown that NAA is bioavailable after oral administration in rats and can be taken up by various tissues.[4] However, it is important to note that N-acetyl-aspartate does not readily cross the blood-brain barrier.[4] The dipotassium salt form is expected to have good aqueous solubility, which may facilitate its absorption from the gastrointestinal tract.

3.2 Distribution:

Following absorption, N-acetyl-DL-aspartate is expected to distribute into various tissues. Outside the central nervous system, NAA metabolism has been observed in tissues such as brown adipose tissue and kidneys.[4] The volume of distribution would be influenced by the stereochemistry of the molecule, as differential tissue uptake between the D- and L-enantiomers is possible.

3.3 Metabolism and Stereoselectivity:

The metabolism of the L-enantiomer is expected to follow the pathway described in Section 2.0, primarily through hydrolysis by aspartoacylase. The metabolic fate of the D-enantiomer, N-acetyl-D-aspartate, is less clear. It is plausible that the D-form is not a substrate for the stereospecific enzyme aspartoacylase, or is metabolized at a much slower rate.

A study on the pharmacokinetics of N-acetyl-DL-leucine, a racemic analogue, provides critical insights.[11][12] When the racemic mixture was administered orally to mice, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were significantly greater for the D-enantiomer compared to the L-enantiomer.[11][12] This suggests that the L-enantiomer may undergo more extensive first-pass metabolism, likely deacetylation, than the D-enantiomer.[11] A similar phenomenon can be hypothesized for N-acetyl-DL-aspartate, leading to a higher systemic exposure of the D-enantiomer.

dot

Caption: Hypothesized stereoselective pharmacokinetics.

3.4 Excretion:

The excretion of N-acetylaspartate and its metabolites likely occurs via the kidneys. In healthy individuals, urinary concentrations of NAA are relatively low.[13] However, in certain metabolic disorders such as Canavan disease, where aspartoacylase is deficient, urinary excretion of NAA is significantly elevated.

Quantitative Data

Direct pharmacokinetic parameters for this compound are not available. The following table summarizes endogenous concentrations of N-acetyl-L-aspartate in various biological matrices to provide context.

| Parameter | Matrix | Species | Concentration | Reference |

| Endogenous NAA | Human Plasma | Human | 16.46 - 63.40 ng/mL | [14] |

| Endogenous NAA | Urine | Human | 12.7 ± 7.8 mmol/mol creatinine | [13] |

| Endogenous NAA | Dried Blood Spots | Human Neonates | 0.44 - 0.99 µmol/L | [15] |

| Endogenous NAA | Brain | Human | ~10 mM | [4] |

Experimental Protocols

The quantification of N-acetyl-aspartate in biological samples is crucial for pharmacokinetic studies. Several validated analytical methods have been published.

5.1 Quantification of N-acetylaspartate in Plasma by HPLC-MS/MS:

This method involves sample derivatization to improve chromatographic performance and sensitivity.

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., deuterated NAA) is added.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant is dried under a stream of nitrogen.

-

An esterification step is performed to derivatize the NAA.

-

-

Chromatography:

-

Column: A C18 or similar reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for NAA and its internal standard.[14]

-

dot

References

- 1. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 2. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Plasma N-Acetylaspartate Is Related to Age, Obesity, and Glucose Metabolism: Effects of Antidiabetic Treatment and Bariatric Surgery [frontiersin.org]

- 4. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-aspartic acid (HMDB0000812) [hmdb.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigma of N-Acetylaspartate's Other Half: A Technical Review of the DL-Racemic Mixture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Significance of the DL-Racemic Mixture of N-Acetylaspartate

Executive Summary

N-acetylaspartate (NAA) is a molecule of significant interest within the neuroscience and drug development communities, primarily recognized in its L-enantiomeric form (L-NAA) as the second most abundant amino acid derivative in the central nervous system (CNS). It serves as a crucial marker for neuronal health and is deeply involved in myelination, energy metabolism, and osmotic regulation. However, the biological significance of its D-enantiomer (D-NAA) and, consequently, the DL-racemic mixture, remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the DL-racemic mixture of N-acetylaspartate, highlighting the profound asymmetry in our understanding of its constituent enantiomers. While a wealth of data exists for L-NAA, information on D-NAA is conspicuously absent from mainstream scientific literature, posing significant challenges and, simultaneously, offering unique opportunities for novel avenues of research. This document provides a comprehensive overview of L-NAA's established roles, the enzymatic pathways governing its metabolism, and the analytical techniques available for its study, while underscoring the critical knowledge gaps concerning its D-isomer and the racemic mixture.

Introduction: The Two Faces of N-Acetylaspartate

N-acetylaspartate is a chiral molecule existing in two mirror-image forms: N-acetyl-L-aspartate (L-NAA) and N-acetyl-D-aspartate (D-NAA). In biological systems, particularly in the mammalian brain, L-NAA is the predominantly synthesized and physiologically active form.[1][2][3] Its concentration, reaching up to 10 mM in neurons, is so significant that it produces the largest peak in proton magnetic resonance spectroscopy (¹H-MRS) of the healthy human brain, making it a widely used non-invasive marker of neuronal viability.[1][4][5]

In stark contrast, the natural occurrence, metabolism, and function of D-NAA in mammalian systems are not documented in the available scientific literature. While the presence and roles of other D-amino acids, such as D-serine and D-aspartate, in the CNS are well-established, their N-acetylated counterparts have not received similar attention.[6][7][8][9][10] This profound gap in knowledge means that any discussion of the biological significance of a DL-racemic mixture of N-acetylaspartate is, at present, largely theoretical and extrapolative, based on the known properties of L-NAA and the general principles of stereoisomerism in pharmacology.

The Well-Characterized Enantiomer: N-Acetyl-L-aspartate (L-NAA)

The biological significance of L-NAA is multifaceted, with established roles in neuronal function, metabolism, and intercellular communication.

Biosynthesis and Catabolism

L-NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) , encoded by the NAT8L gene.[11][12] The synthesized L-NAA is then transported out of the neuron.

The catabolism of L-NAA occurs primarily in oligodendrocytes, the myelin-producing cells of the CNS. The enzyme aspartoacylase (ASPA) hydrolyzes L-NAA into L-aspartate and acetate.[13][14] This compartmentalization of synthesis and degradation—synthesis in neurons and breakdown in glial cells—is a cornerstone of L-NAA's function.

Key Biological Functions of L-NAA

-

Myelination: The acetate produced from L-NAA breakdown in oligodendrocytes is a primary source of acetyl groups for the synthesis of fatty acids and cholesterol, essential components of the myelin sheath.[15] The critical role of this pathway is underscored by Canavan disease, a fatal genetic disorder caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of L-NAA and severe hypomyelination.[13]

-

Neuronal Energy Metabolism: L-NAA is implicated in the transfer of carbon units out of the neuronal mitochondria. This process is thought to be linked to the regulation of glutamate metabolism and the Krebs cycle.[5]

-

Osmoregulation: As one of the most concentrated organic molecules in the brain, L-NAA contributes significantly to intracellular osmolarity and is believed to play a role in maintaining fluid balance within neurons.[16][17]

-

Precursor to N-Acetylaspartylglutamate (NAAG): L-NAA is the direct precursor for the synthesis of the neuropeptide NAAG, the most abundant peptide neurotransmitter in the mammalian nervous system.[18][19]

Quantitative Data for L-NAA

The concentration of L-NAA varies across different brain regions. The following table summarizes representative concentrations found in healthy adult mouse and human brains.

| Brain Region | L-NAA Concentration (nmol/mg protein) in Mouse Brain[20] |

| Prefrontal Cortex | 49.5 ± 2.5 |

| Olfactory Bulb | 58.2 ± 4.0 |

| Nucleus Accumbens | 46.1 ± 2.6 |

| Striatum | 48.3 ± 2.3 |

| Cerebellum | 47.9 ± 1.8 |

| Hippocampus | 42.8 ± 1.6 |

Data are presented as mean ± standard deviation.

In human plasma, L-NAA is present at much lower concentrations, with a reference range in control subjects of 16.46-63.40 ng/mL.[21]

The Unexplored Territory: N-Acetyl-D-aspartate (D-NAA) and the DL-Racemic Mixture

Currently, there is a significant void in the scientific literature regarding the biological significance of D-NAA and the DL-racemic mixture. Key unanswered questions include:

-

Natural Occurrence: Is D-NAA endogenously produced in mammalian tissues? If so, at what concentrations and in which cell types?

-

Metabolism: Are there enzymes capable of synthesizing or degrading D-NAA? It is generally assumed that Asp-NAT (NAT8L) and aspartoacylase (ASPA) are stereospecific for the L-enantiomer, but this has not been explicitly detailed in the available literature.

-

Biological Activity: Does D-NAA have any physiological or pharmacological effects? Could it interact with the receptors or transporters of L-NAA or other molecules?

-

Effects of the Racemic Mixture: How would the presence of both enantiomers affect the known functions of L-NAA? Could D-NAA act as a competitive inhibitor of L-NAA's enzymatic pathways or transport mechanisms?

Without experimental data, any discussion on the biological significance of the DL-racemic mixture remains speculative. In drug development, it is well-established that different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects. If D-NAA were to be considered in any therapeutic context, a thorough investigation of its individual properties and its interactions within the racemic mixture would be imperative.

Methodologies for the Study of N-Acetylaspartate

The study of N-acetylaspartate relies on a variety of analytical techniques. While many of these methods do not distinguish between enantiomers, specialized chromatographic techniques are essential for chiral analysis.

Quantification of Total N-Acetylaspartate

-

Magnetic Resonance Spectroscopy (¹H-MRS): This is the primary non-invasive method for quantifying total NAA in the brain in vivo. The strong signal from the acetyl group of NAA at 2.02 ppm allows for its reliable detection and quantification.[1][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detection methods (e.g., UV, fluorescence, mass spectrometry) is a common and sensitive method for quantifying NAA in tissue homogenates and biological fluids.[20][21]

This protocol describes a sensitive method for the quantification of L-NAA in biological samples.

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer and deproteinize, for example, by perchloric acid precipitation followed by neutralization.

-

Pass the deproteinized extract through a strong cation exchange column to remove endogenous L-aspartate.

-

-

Enzymatic Hydrolysis:

-

Incubate the sample with recombinant aspartoacylase (ASPA) to hydrolyze L-NAA to L-aspartate and acetate.

-

-

Oxidation and Detection:

-

Add L-aspartate oxidase to the reaction mixture. This enzyme oxidizes L-aspartate, producing hydrogen peroxide (H₂O₂).

-

The generated H₂O₂ is then measured using a fluorimetric assay with a suitable substrate (e.g., Ampliflu Red) and horseradish peroxidase.

-

-

Quantification:

-

Generate a standard curve using known concentrations of L-NAA.

-

Determine the concentration of L-NAA in the samples by comparing their fluorescence intensity to the standard curve.

-

Chiral Separation of N-Acetylaspartate Enantiomers

-

Column Selection:

-

Utilize a chiral stationary phase (CSP) column. Common CSPs for separating amino acid derivatives include those based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases.

-

-

Mobile Phase Optimization:

-

For normal-phase chromatography, a typical mobile phase would consist of a non-polar solvent such as hexane with a polar modifier like ethanol or isopropanol, and often a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

For reversed-phase chromatography, an aqueous buffer (e.g., phosphate or acetate) with an organic modifier such as methanol or acetonitrile would be used.

-

-

Derivatization (Indirect Method - Optional):

-

React the DL-NAA mixture with a chiral derivatizing agent to form diastereomers.

-

These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).

-

-

Detection:

-

Use a UV detector set to an appropriate wavelength (e.g., ~210 nm) or a mass spectrometer for more sensitive and specific detection.

-

-

Method Validation:

-

Validate the method for specificity, linearity, accuracy, and precision using pure standards of D- and L-N-acetylaspartate.

-

Signaling Pathways and Logical Relationships

The known signaling and metabolic pathways predominantly involve L-NAA. The following diagrams illustrate these established relationships.

Caption: Metabolic pathway of L-N-acetylaspartate (L-NAA).

Caption: Experimental workflow for NAA analysis.

Future Directions and Conclusion

The biological significance of the DL-racemic mixture of N-acetylaspartate is a field in its infancy, severely hampered by the lack of fundamental research into the D-enantiomer. The overwhelming focus on L-NAA, while justified by its high abundance and clear physiological roles, has left a significant knowledge gap.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The immediate priorities for future research should be:

-

Development and validation of robust and sensitive analytical methods for the chiral separation and quantification of D- and L-NAA in biological matrices.

-

Systematic investigation of mammalian tissues and biofluids to determine if D-NAA is present endogenously.

-

In vitro and in vivo studies to assess the biological activity of D-NAA and the DL-racemic mixture, including their effects on neuronal and glial cell function, metabolism, and potential toxicity.

-

Enzymatic studies to determine the stereospecificity of NAT8L and ASPA, and to search for other enzymes that may metabolize D-NAA.

References

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Studies on the role of N-acetylaspartic acid in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Role of N-Acetylaspartic Acid in Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 5. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. genecards.org [genecards.org]

- 13. Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enantiomer Separations | Separation Science [sepscience.com]

- 23. csfarmacie.cz [csfarmacie.cz]

- 24. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-acetylaspartate in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system and is widely recognized as a marker of neuronal health and viability.[1][2] While historically viewed as a relatively static metabolite, emerging evidence points towards a dynamic and crucial role for NAA in the modulation of synaptic plasticity, the fundamental process underpinning learning and memory. This technical guide provides an in-depth exploration of the multifaceted functions of NAA in synaptic plasticity, detailing its metabolic pathways, proposed signaling mechanisms, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the neurobiological significance of NAA and its potential as a therapeutic target.

Introduction to N-acetylaspartate (NAA)

N-acetylaspartate is a derivative of aspartic acid, synthesized primarily in neuronal mitochondria from aspartate and acetyl-coenzyme A.[3][4] Its concentration in the brain is remarkably high, second only to glutamate.[5] The synthesis of NAA is catalyzed by the enzyme L-aspartate N-acetyltransferase (ANAT). Conversely, its catabolism into acetate and aspartate is carried out by the enzyme aspartoacylase, which is predominantly located in oligodendrocytes.[3][6] This spatial separation of synthesis and degradation suggests a dynamic interplay between neurons and glial cells in maintaining NAA homeostasis.[6]

For decades, the primary functions attributed to NAA were as a neuronal osmolyte involved in fluid balance, a source of acetate for myelin lipid synthesis in oligodendrocytes, and a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[3][5] Decreased levels of NAA, as measured by magnetic resonance spectroscopy (MRS), are a well-established indicator of neuronal loss or dysfunction in a wide range of neurological disorders, including stroke, Alzheimer's disease, and multiple sclerosis.[5][7][8]

The Emerging Role of N-acetylaspartate in Synaptic Plasticity

Recent research has expanded our understanding of NAA's function beyond its established roles, implicating it as an active participant in the mechanisms of synaptic plasticity. This section will delve into the evidence supporting this role and the proposed molecular mechanisms.

Evidence from In Vivo and In Vitro Studies

Studies have demonstrated a correlation between NAA concentrations in specific brain regions, such as the hippocampus, and performance in spatial memory tasks.[9] Furthermore, alterations in NAA levels have been observed during neuronal activation and in response to stimuli that induce synaptic plasticity.[9] For instance, reduced NAA levels have been reported during visual and chemogenic stimulation.[9]

Proposed Mechanisms of Action

The influence of NAA on synaptic plasticity is thought to be mediated through several interconnected mechanisms, including its role as a precursor to the neurotransmitter NAAG and its direct interaction with neuronal receptors.

NAA serves as the direct precursor for the synthesis of the dipeptide neurotransmitter N-acetylaspartylglutamate (NAAG).[3][10] NAAG is known to act on metabotropic glutamate receptor type 3 (mGluR3), which can modulate synaptic plasticity.[10] By influencing the availability of NAAG, NAA can indirectly regulate glutamatergic neurotransmission and long-term potentiation (LTP), a cellular correlate of learning and memory.[10]

There is evidence to suggest that NAA itself can directly act on metabotropic glutamate receptors (mGluRs).[11] Studies have shown that NAA can induce an inward current in hippocampal neurons, an effect that is blocked by mGluR antagonists.[11] This suggests that NAA may function as a signaling molecule, directly influencing neuronal excitability and synaptic strength.

Quantitative Data on N-acetylaspartate

The following tables summarize key quantitative data related to NAA concentration and synthesis, providing a reference for its physiological and pathological levels.

| Parameter | Brain Region | Value | Species | Reference |

| Concentration | Gray Matter | ~10 mM | Human | [12] |

| Hippocampus | 6.35 (s.d.=0.97) | Human | [13] | |

| Cortex | ~4 mmol/L range | Rat | [9] | |

| Synthesis Rate (VNAA) | Cerebral Cortex | 0.29 µmol/g/h | Rat | [14] |

| Whole Brain | 0.19 ± 0.02 µmol/g/h | Rat | [14] | |

| Whole Brain | 0.55 ± 0.23 µmol/g/h | Human | [14] | |

| Turnover | Brain | More than once daily | Vertebrate | [6] |

Table 1: N-acetylaspartate Concentration and Synthesis Rates in the Brain. This table provides reference values for the concentration and rate of synthesis of NAA in different brain regions and species.

| Condition | Brain Region | Change in NAA | Significance | Reference |

| Canavan Disease | Brain | Markedly Increased | Disrupted Myelination | |

| Alzheimer's Disease | Affected Areas | Reduced | Neuronal Dysfunction | |

| Huntington's Disease | Affected Areas | Reduced | Neuronal Dysfunction | |

| Brain Tumors | Tumor Tissue | Reduced or Absent | Lack of Neuronal Tissue | [3] |

| Kainate-induced Status Epilepticus | Piriform cortex, amygdala, hippocampus | Reduced | Neuronal Injury | [1] |

Table 2: Alterations in N-acetylaspartate Levels in Neurological Disorders. This table highlights the changes in NAA concentrations observed in various pathological conditions, underscoring its role as a biomarker of neuronal health.

Key Experimental Protocols

Investigating the role of NAA in synaptic plasticity requires a combination of sophisticated techniques. This section provides an overview of the methodologies for key experiments.

In Vivo Measurement of NAA using Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify the concentration and synthesis rate of NAA in the living brain and correlate these with synaptic plasticity paradigms.

Methodology:

-

Animal Preparation: Anesthetize the subject (e.g., rat) and place it in an MRI-compatible stereotaxic frame.

-

MRS Acquisition: Utilize a high-field MRI scanner. A standard short-echo point-resolved magnetic resonance spectroscopy (PRESS) sequence is commonly used (e.g., repetition time 3000 ms, echo time 30 ms).[13]

-

Voxel Placement: Position the voxel of interest in the brain region to be studied (e.g., hippocampus).

-

Data Processing: Process the raw spectral data using software such as LCModel to quantify the concentration of NAA, which has a characteristic peak at 2.02 ppm.[2]

-

Isotope Labeling for Synthesis Rate: To measure the synthesis rate, infuse a stable isotope-labeled precursor, such as [U-¹³C]glucose. Monitor the incorporation of the ¹³C label into the acetyl group of NAA over time using ¹H-MRS to detect the ¹³C satellite peaks.[14]

-

Kinetic Modeling: Apply a linear kinetic model to the time course of ¹³C enrichment to calculate the NAA synthesis rate (VNAA).[14]

In Vitro Electrophysiological Recording of Synaptic Plasticity in Brain Slices

Objective: To directly assess the effect of NAA on synaptic transmission and plasticity, such as long-term potentiation (LTP), in isolated brain circuits.

Methodology:

-

Brain Slice Preparation: Humanely euthanize a rodent (e.g., mouse or rat) and rapidly remove the brain. Place the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare acute hippocampal or cortical slices (e.g., 300-400 µm thick) using a vibratome.[15]

-

Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at a physiological temperature (e.g., 32°C) for at least one hour.[15]

-

Electrophysiological Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Use a glass microelectrode to record field excitatory postsynaptic potentials (fEPSPs) from the dendritic layer of the region of interest (e.g., CA1 of the hippocampus) in response to stimulation of afferent fibers (e.g., Schaffer collaterals).[15]

-

Induction of LTP: After establishing a stable baseline of synaptic responses, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).[16]

-